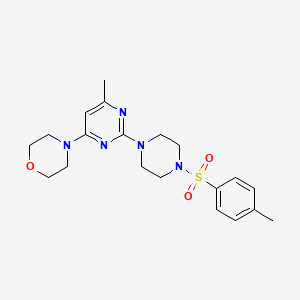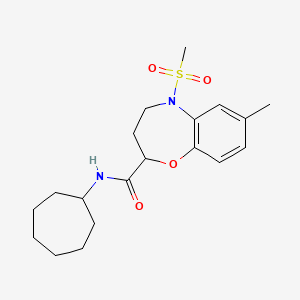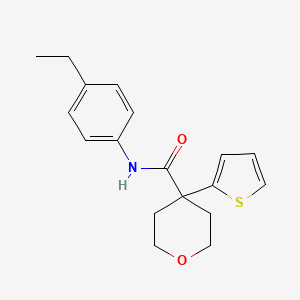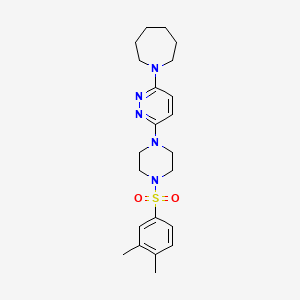
4-(6-Methyl-2-(4-tosylpiperazin-1-yl)pyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)TETRAHYDRO-1-PYRAZINYL (4-METHYLPHENYL) SULFONE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a morpholine group, and a sulfone group. It has been studied for its potential use in medicinal chemistry, particularly as an antiproliferative agent.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)TETRAHYDRO-1-PYRAZINYL (4-METHYLPHENYL) SULFONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)TETRAHYDRO-1-PYRAZINYL (4-METHYLPHENYL) SULFONE involves its interaction with specific molecular targets and pathways. Studies have shown that it binds to the ATP binding pocket of the mammalian target of rapamycin (mTOR), leading to the inhibition of cancer cell proliferation by inducing apoptosis . This process involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3/7, leading to the degradation of nuclear DNA and loss of mitochondrial membrane potential .
相似化合物的比较
Similar Compounds
4-(4-METHYL-6-MORPHOLINO-2-PYRIMIDINYL)MORPHOLINE: This compound shares a similar pyrimidine and morpholine structure but lacks the sulfone group.
4-(4-MORPHOLINYL)-6-PHENYLTHIENO (2,3-D)PYRIMIDINE: This compound has a similar morpholine group but differs in its overall structure and functional groups.
Uniqueness
Its ability to induce apoptosis in cancer cells by targeting the mTOR pathway sets it apart from other similar compounds .
属性
分子式 |
C20H27N5O3S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
4-[6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H27N5O3S/c1-16-3-5-18(6-4-16)29(26,27)25-9-7-24(8-10-25)20-21-17(2)15-19(22-20)23-11-13-28-14-12-23/h3-6,15H,7-14H2,1-2H3 |
InChI 键 |
CCEKSYOWUADAKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Cyclohexyl-2-{[6-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11250034.png)
![N-benzyl-2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250040.png)
![1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine](/img/structure/B11250042.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11250044.png)
![2-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine](/img/structure/B11250051.png)

![N-(2-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11250061.png)
![2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B11250066.png)

![ethyl 2-{[(6-allyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11250071.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11250079.png)
